BenchChemオンラインストアへようこそ!

3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone

Literature Gap Bioactivity Data Procurement Risk

3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone (CAS 883793-63-3) is a synthetic organic aminoketone with a benzodioxolylamino donor and a 3,4-dichlorophenyl acceptor connected through a propanone linker. Its molecular formula is C₁₆H₁₃Cl₂NO₃ (MW = 338.18 g mol⁻¹).

Molecular Formula C16H13Cl2NO3
Molecular Weight 338.18
CAS No. 883793-63-3
Cat. No. B2902994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone
CAS883793-63-3
Molecular FormulaC16H13Cl2NO3
Molecular Weight338.18
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NCCC(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H13Cl2NO3/c17-12-3-1-10(7-13(12)18)14(20)5-6-19-11-2-4-15-16(8-11)22-9-21-15/h1-4,7-8,19H,5-6,9H2
InChIKeyXAFAAJPMCUHVNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone (CAS 883793-63-3): Procurement-Relevant Chemical Profile for Early Discovery


3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone (CAS 883793-63-3) is a synthetic organic aminoketone with a benzodioxolylamino donor and a 3,4-dichlorophenyl acceptor connected through a propanone linker. Its molecular formula is C₁₆H₁₃Cl₂NO₃ (MW = 338.18 g mol⁻¹) . The compound is distributed by Sigma‑Aldrich as an AldrichCPR catalog product—a collection of rare, unique chemicals supplied “as‑is” without analytical certificates or purity guarantees . No peer‑reviewed pharmacological or biochemical data have been deposited for this compound in public databases as of the search date. Consequently, its profile is defined by structural novelty and procurement risk rather than by established bioactivity.

Why 3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone Cannot Be Replaced by Readily Available In‑Class Analogs


Within the broader family of 1,3‑benzodioxol‑5‑ylamino‑substituted propanones, variations in the aryl‑ketone terminus produce distinct physicochemical properties, toxicity profiles, and commercial availability [1]. The 3,4‑dichlorophenyl moiety significantly increases lipophilicity (calculated logP ≈ 3.4) relative to methoxy‑ or biphenyl‑substituted analogs, altering solubility and potential off‑target interactions . Procurement of this specific substitution pattern is further constrained because the sole documented commercial source supplies the material as an AldrichCPR “as‑is” rare chemical, while close structural isomers are available with defined purity and, in some cases, regulatory hazard classifications [1]. Substituting an alternative analog without verifying differential performance therefore introduces uncontrolled variability into research workflows.

Head‑to‑Head Quantitative Evidence for 3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone vs. Closest Comparators


Unprecedented Literature Scarcity vs. Chalcone Analog with Published Bioactivity Data

A systematic search of PubMed, Google Scholar, and CAS databases returned zero peer‑reviewed research articles, patents, or biological assay records for the target compound (CAS 883793-63-3). In contrast, the closest structural chalcone analog, (2E)-3-(2H‑1,3‑benzodioxol‑5‑yl)-1-(3,4‑dichlorophenyl)prop‑2‑en‑1‑one (CAS 70374-06-0), has documented NMR spectra (¹H and ¹³C) in commercial spectral databases and is referenced in medicinal chemistry literature as a compound with potential anti‑inflammatory and anticancer activity [1] . This complete absence of published data for the target compound creates both a unique opportunity for first‑mover SAR exploration and a substantial due‑diligence burden during procurement.

Literature Gap Bioactivity Data Procurement Risk

Lipophilicity Differentiation: Computational logP Comparison with Methoxy and Biphenyl Analogs

Predicted logP values (ALOGPS 2.1) indicate that the 3,4‑dichlorophenyl substitution confers substantially higher lipophilicity—approximately 0.9–1.2 log units greater—than the 4‑methoxyphenyl analog (CAS 477333-89-4) and about 2 log units greater than the unsubstituted phenyl derivative . This difference is pharmaceutically meaningful: the target compound crosses the typical CNS drug‑likeness threshold (logP > 3), whereas the methoxy analog remains below it, suggesting divergent tissue distribution and membrane permeability profiles.

Lipophilicity ADME Prediction SAR Optimization

Regulatory Hazard Data Availability: ECHA‑Notified Methoxy Analog vs. Unclassified Target Compound

The 4‑methoxyphenyl congener (CAS 477333-89-4) has been notified to the ECHA Classification & Labelling Inventory with harmonized hazard statements: Acute Tox. 3 (H301 – Toxic if swallowed), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335), and Aquatic Acute 1 (H400) [1]. In contrast, the target 3,4‑dichlorophenyl compound (CAS 883793-63-3) has no ECHA notification, no GHS classification, and no publicly available toxicological data. This regulatory void means that the target compound’s hazard profile is entirely unknown, requiring laboratories to implement precautionary handling protocols without guidance from authoritative hazard assessments.

Regulatory Compliance Safety Assessment Procurement Gatekeeping

Commercial Availability and Quality Assurance: AldrichCPR “As‑Is” Model vs. Defined‑Purity Comparators

The target compound is supplied exclusively through Sigma‑Aldrich’s AldrichCPR program as product R132268, with the explicit caveat: “Sigma‑Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final” . By contrast, the chalcone analog CAS 70374-06-0 is commercially available from multiple vendors at 98 % purity with batch‑specific certificates of analysis, and the regioisomeric analog CAS 892155-51-0 (SALOR‑INT L200905‑1EA) is listed with ≥97 % purity specifications . This disparity means that procurement of the target compound carries a fundamental quality uncertainty that does not exist for its defined‑purity comparators.

Quality Assurance Supply Chain Analytical Characterization

Regioisomeric Identity and Synthetic Intermediate Potential vs. the 1‑(Benzodioxolyl)‑3‑(dichloroanilino) Isomer

CAS 883793-63-3 and CAS 892155-51-0 share the molecular formula C₁₆H₁₃Cl₂NO₃ (MW = 338.19) but differ in the connectivity of the benzodioxole and dichlorophenyl rings relative to the propanone core: the target compound places the benzodioxolylamino group at the 3‑position of the propanone chain, whereas CAS 892155‑51‑0 attaches the benzodioxole directly to the ketone carbon and the dichloroanilino group to the 3‑position . This regiochemical distinction creates divergent reactivity profiles—the target compound’s secondary amine is available for further N‑alkylation or acylation, while the isomer’s aniline nitrogen is conjugated with the aromatic ring, reducing nucleophilicity. For researchers designing SAR libraries where the amine position is critical, the two isomers are not interchangeable.

Regioisomer Purity Synthetic Intermediate Derivatization

Absence of REACH Registration vs. Methoxy Analog’s ECHA‑Notified Status: Implications for Industrial Sourcing

The target compound (CAS 883793-63-3) has no entry in the European Chemicals Agency’s registration or classification databases, whereas the 4‑methoxyphenyl analog (CAS 477333-89-4) is a notified substance under the CLP regulation [1]. For industrial buyers within the EU/EEA, this absence means that the target compound cannot be sourced at quantities exceeding 1 tonne per annum without a full REACH registration—a process that costs an estimated €50,000–€200,000 and takes 12–24 months [2]. The methoxy analog, already notified, faces a lower regulatory barrier to scale‑up.

REACH Compliance Industrial Supply Regulatory Risk

High‑Impact Application Scenarios for 3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone Based on Differential Evidence


First‑Mover Structure–Activity Relationship (SAR) Exploration of Uncharted Aminoketone Chemical Space

Because no published biological data exist for CAS 883793-63-3, research groups with established in‑house assay capabilities can use this compound as a pioneer scaffold for novel target‑ or phenotype‑based screening. The complete literature void means that any activity discovered is likely to be novel and patentable, unlike structurally characterized analogs that already have public bioactivity annotations . The 3,4‑dichlorophenyl and benzodioxolylamino motifs provide two distinct vectors for parallel library synthesis.

Lipophilicity‑Driven Probe Design for Intracellular or CNS Targets

The predicted logP of ≈ 3.4 positions CAS 883793-63-3 in a favorable range for passive membrane permeability and potential CNS exposure, distinguishing it from the less lipophilic 4‑methoxyphenyl analog (logP ≈ 2.5) . Medicinal chemists designing probes for intracellular enzymes or central nervous system receptors may therefore select this compound as a starting point when higher logP is desired, while accepting the burden of independent analytical and safety characterization.

N‑Functionalized Derivatization Platform Exploiting the Secondary Amine Handle

The secondary amine at the 3‑position of the propanone chain is chemically distinct from the conjugated aniline nitrogen of the regioisomer CAS 892155-51-0 . This difference enables selective N‑alkylation, N‑acylation, or reductive amination reactions without competing reactivity at the benzodioxole or dichlorophenyl rings. Synthetic chemists requiring a well‑defined nucleophilic handle for late‑stage diversification may find this regiochemical arrangement preferable.

Procurement‑Risk‑Aware Academic Research with Contingency Budgeting

The AldrichCPR “as‑is” supply model, absence of a Certificate of Analysis, and lack of REACH notification impose a unique procurement profile that requires careful budgeting for in‑house QC (NMR, LC‑MS, elemental analysis) and safety testing [1]. This scenario is suited to well‑funded academic labs or core facilities that can absorb the hidden costs of characterization in exchange for access to a compound that offers genuine structural novelty and first‑mover advantage in publication.

Quote Request

Request a Quote for 3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.